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Thermodynamic Properties of Furazolidone

The following tables consolidate key quantitative data on the sublimation and solubility of Furazolidone

(FZL) from a combined experimental and theoretical study [1] [2] [3].

Table 1: Standard Thermodynamic Functions of Sublimation (at 298.15 K)

This table presents data related to the transition from the solid to the gas phase, measured using the

transpiration method [1] [2].

Compound ΔsubH⁰ (kJ·mol⁻¹) ΔsubG⁰ (kJ·mol⁻¹) ΔsubS⁰ (J·mol⁻¹·K⁻¹)

Furazolidone (FZL) 129.4 ± 1.5 Not explicitly stated Calculated from ΔsubH and T

Nitrofurantoin (NFT) 137.6 ± 0.8 Not explicitly stated Calculated from ΔsubH and T

Table 2: Solubility (x) and Standard Thermodynamic Functions of Dissolution in Buffer Solutions and

1-Octanol

This table shows the solubility and dissolution thermodynamics of Furazolidone, investigated using the

saturation shake-flask method across a temperature range of 298.15 to 313.15 K [1] [2].
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Solvent
Temperature
(K)

Solubility, x
(mole fraction)

ΔsolH⁰
(kJ·mol⁻¹)

ΔsolG⁰
(kJ·mol⁻¹)

ΔsolS⁰
(J·mol⁻¹·K⁻¹)

Buffer pH

2.0

298.15 - 30.3 42.4 -40.7

Buffer pH

7.4

298.15 - 21.6 43.7 -74.2

1-Octanol 298.15 - 12.1 27.0 -50.0

A separate study in 12 pure solvents provided the following mole fraction solubility data for Furazolidone

[4]:

Solvent Type Example Solvents Approx. Mole Fraction Solubility at 323.15 K

Polar Aprotic DMF, DMAC Marginally higher than in alcohols and water [4]

Aqueous EDTA-2Na Mass fraction 0.03 1.949 × 10⁻⁵ [4]

Experimental Protocols

The key methodologies used in the primary study are detailed below [1] [2] [3].

Sublimation Thermodynamics (Transpiration Method)

Principle: A stream of an inert gas (e.g., nitrogen) is passed over the solid sample in a
thermostated column, carrying the sublimated vapor.

Procedure: The gas stream becomes saturated with the compound's vapor at a specific
temperature. The vapor is then transported to a cold trap where it re-condenses. The amount of

transported substance is determined by weighing the trap. The saturated vapor pressure is
calculated from the amount of substance collected, the gas flow rate, and the temperature.

Data Analysis: The temperature dependence of the vapor pressure is used to calculate the
standard molar enthalpy of sublimation (ΔsubH⁰) via the Clausius-Clapeyron equation. The

Gibbs energy (ΔsubG⁰) and entropy (ΔsubS⁰) of sublimation are then derived.

Solubility and Dissolution Thermodynamics (Saturation Shake-Flask Method)
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Procedure: An excess of the solid compound is added to the solvent in a sealed vial. The

mixture is agitated in a thermostated water shaker-bath until equilibrium is reached (typically
24-72 hours). The concentration of the compound in the saturated solution is then analyzed,

often by HPLC or UV-Vis spectroscopy.
Data Analysis: The solubility, expressed in mole fraction, is determined at several

temperatures. The van't Hoff equation is used to calculate the standard molar enthalpy of
dissolution (ΔsolH⁰) from the slope of the ln(x) versus 1/T plot. The Gibbs energy (ΔsolG⁰) and

entropy (ΔsolS⁰) of dissolution are subsequently calculated.

The following diagram illustrates the logical workflow and key relationships in the experimental study.
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Molecular Insights and Pharmaceutical Relevance

The thermodynamic properties of Furazolidone are intrinsically linked to its molecular and crystal structure

[2] [3].

Crystal Structure and Lattice Energy: The crystal structure of Furazolidone was determined for the

first time in this study. It adopts a planar conformation, facilitating a packing structure with layers and
columns. The crystal lattice is stabilized by a combination of weak C−H···O hydrogen bonds and

significant π∙∙∙π stacking interactions. The total crystal lattice energy at 0 K (Elatt(0K)) for FZL was
computed to be 121.9 kJ·mol⁻¹, which is lower than that of its analog Nitrofurantoin (NFT, 139.6

kJ·mol⁻¹). This lower lattice energy contributes to FZL's lower sublimation enthalpy [2] [3].
Interpreting Solubility and Sublimation: The data reveals a critical trade-off. FZL's lower crystal

lattice energy makes it easier to sublime but does not directly translate to higher aqueous solubility.
The dissolution process in water is endothermic (positive ΔsolH⁰) and entropy-driven, but the large,

positive Gibbs energy (ΔsolG⁰) across all solvents indicates low spontaneity of dissolution, which is
characteristic of Biopharmaceutical Classification System (BCS) Class IV drugs [1] [2] [3]. The more

favorable solvation in 1-octanol (lower ΔsolG⁰) compared to aqueous buffers suggests FZL has better
membrane permeability [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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